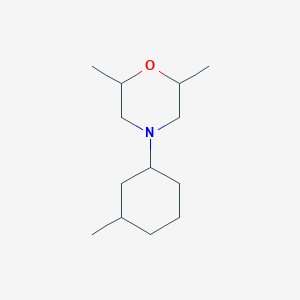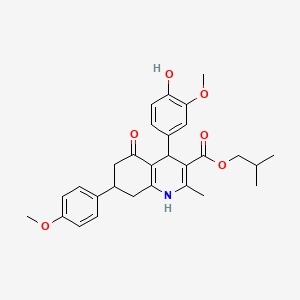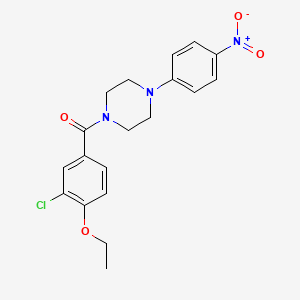
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as CEP, is a synthetic compound that belongs to the family of piperazine derivatives. CEP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one of the limitations of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. One area of research could focus on elucidating the mechanism of action of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine, which would provide a better understanding of its effects in different experimental settings. Another area of research could focus on developing derivatives of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine that exhibit improved potency and selectivity. Additionally, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine could be investigated for its potential use in the treatment of other diseases, such as cancer and viral infections.
Synthesemethoden
The synthesis of 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves a multi-step process that starts with the reaction of 3-chloro-4-ethoxybenzoyl chloride with piperazine. This reaction produces 1-(3-chloro-4-ethoxybenzoyl)piperazine, which is then reacted with 4-nitrophenyl hydrazine to form 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 1-(3-chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3-chloro-4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-27-18-8-3-14(13-17(18)20)19(24)22-11-9-21(10-12-22)15-4-6-16(7-5-15)23(25)26/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCNQZSNAWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-ethoxybenzoyl)-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
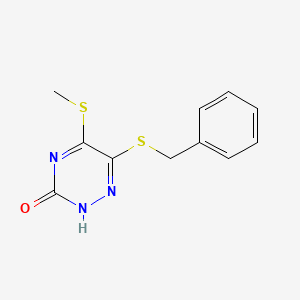
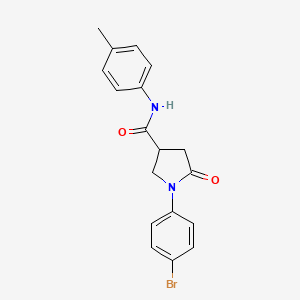

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
